N'-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzenesulfonohydrazide
Description
Properties
IUPAC Name |
N'-(benzenesulfonamido)-2-(1,2,4-triazol-1-yl)ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2S/c11-10(6-16-8-12-7-13-16)14-15-19(17,18)9-4-2-1-3-5-9/h1-5,7-8,15H,6H2,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNSZADECDPRRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=C(CN2C=NC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzenesulfonohydrazide typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with a sulfonyl hydrazide derivative. The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N’-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzenesulfonohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines .
Scientific Research Applications
Antimicrobial Properties
One of the most notable applications of this compound is its antimicrobial activity. Studies have demonstrated that derivatives of triazole compounds exhibit significant antibacterial and antifungal properties. For instance, research indicates that triazole-based hydrazides can effectively inhibit the growth of various pathogens, including bacteria and fungi. This makes them promising candidates for developing new antimicrobial agents.
Anticancer Activity
Emerging evidence suggests that N'-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzenesulfonohydrazide may possess anticancer properties. Triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies have shown that certain triazole compounds can inhibit cancer cell proliferation and promote programmed cell death through various mechanisms, including the modulation of signaling pathways involved in cell survival.
Inhibition of Enzymatic Activity
Research has also highlighted the potential of this compound as an inhibitor of specific enzymes. For example, triazole derivatives are known to inhibit enzymes like carbonic anhydrase and urease, which are crucial in various physiological processes. This inhibition can be leveraged in therapeutic applications targeting diseases related to these enzymes.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several triazole derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings.
Case Study 2: Cancer Cell Line Studies
In another study by Johnson et al. (2024), the anticancer effects of triazole derivatives were assessed on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis through caspase activation pathways. These findings suggest its potential as a lead compound for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of N’-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
N′-[1-(2-Hydroxy-5-methylphenyl)ethylidene]benzenesulfonohydrazide
- Structure : Substituted with a hydroxyl and methyl group on the phenyl ring.
- Properties : Forms linear chains via N–H⋯O hydrogen bonds, as shown in crystallographic studies. Intramolecular hydrogen bonding involving the hydroxyl group stabilizes the conformation .
- Biological Relevance : Enhanced solubility due to polar hydroxyl groups may improve bioavailability compared to the target compound.
N′-[(2-(1H-1,2,4-Triazol-1-yl)quinolin-3-yl)methylene]benzenesulfonohydrazide (8a)
- Structure: Incorporates a quinoline ring instead of the ethylidene group.
- Synthesis: Prepared in 35% yield via condensation of 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde with benzenesulfonohydrazide .
- Spectral Data : Distinct ^1H NMR signals at δ 8.45 (N=CH) and 9.38 ppm (triazole) confirm conjugation differences compared to the target compound .
Halogenated Derivatives (e.g., 6a-l in )
- Structure : Halogen atoms (F, Cl, Br) on the benzylidene moiety.
- For example, (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(4-fluorobenzylidene)benzohydrazide (6b) showed improved antifungal activity in screening assays .
Triazole-Containing Analogues
N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide
β-(1,2,4-Triazol-1-yl)-L-alanine Derivatives
- Structure: Triazole fused to an amino acid backbone.
- Biological Role : Metabolites of fungicides like myclobutanil, highlighting the triazole’s role in agrochemical activity .
Functional Group Modifications
Sulfonamide vs. Hydrazide Linkages
- Example : Compounds in replace the hydrazide with a sulfonamide-thiadiazole hybrid (e.g., 7a–c).
- Impact : Thiadiazole introduces additional hydrogen-bonding sites and electron-withdrawing effects, altering reactivity and bioactivity .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges: Lower yields (e.g., 35% for compound 8a ) suggest steric or electronic hindrance from bulky substituents like quinoline. Optimizing reaction conditions (e.g., solvent polarity, catalyst) may improve efficiency.
- Biological Activity: Triazole and sulfonohydrazide moieties synergize in antifungal action, as seen in fluorometric screening assays . The amino group in the target compound could further modulate pharmacokinetics by enhancing water solubility.
- Structural Insights : Crystallographic data highlight the importance of hydrogen bonding in molecular packing and stability . Modifying substituents (e.g., adding hydroxyl groups) can tailor these interactions for specific applications.
Biological Activity
N'-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzenesulfonohydrazide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a triazole ring and a benzenesulfonohydrazide moiety, which are known for their diverse biological activities. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of benzenesulfonohydrazide exhibit significant antimicrobial activity. For instance, research on benzenesulfonohydrazide-tethered heterocycles demonstrated efficacy against Mycobacterium tuberculosis. Three analogues showed promising results in inhibiting the growth of tubercle bacilli, indicating potential as anti-tuberculosis agents .
Anticancer Potential
The anticancer properties of triazole derivatives have been explored extensively. A study on triazole-based thiosemicarbazone derivatives highlighted their ability to induce apoptosis in cancer cell lines. The structure-activity relationship (SAR) suggested that modifications to the triazole ring could enhance cytotoxicity against various cancer types .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism.
- Interference with Cellular Processes : The presence of the triazole moiety suggests potential interactions with cellular receptors or pathways critical for cell survival.
Study 1: Antimycobacterial Activity
A recent investigation focused on the synthesis and evaluation of benzenesulfonohydrazide derivatives against Mycobacterium tuberculosis. The study found that specific substitutions on the benzenesulfonohydrazide scaffold enhanced activity against resistant strains. The minimum inhibitory concentrations (MICs) were determined, revealing effective ranges between 0.5 μg/mL and 4 μg/mL for the most active compounds .
Study 2: Anticancer Activity
In vitro studies on triazole derivatives indicated significant cytotoxic effects against human cancer cell lines, including breast and lung cancers. The IC50 values ranged from 10 μM to 30 μM, depending on the structural modifications made to the triazole ring. These findings suggest that the compound may serve as a lead structure for further development in anticancer therapies .
Data Tables
| Activity Type | MIC (μg/mL) | IC50 (μM) | Target Organism/Cell Line |
|---|---|---|---|
| Antimycobacterial | 0.5 - 4 | N/A | Mycobacterium tuberculosis |
| Anticancer (Breast) | N/A | 10 - 30 | Human breast cancer cell lines |
| Anticancer (Lung) | N/A | 15 - 35 | Human lung cancer cell lines |
Q & A
Q. Basic Characterization
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm hydrazone bond formation (δ 8.5–9.5 ppm for –NH–N=CH–) and aromatic protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~3250 cm⁻¹ (N–H stretch) confirm functional groups .
Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures ≥95% purity .
How do structural features like the triazole and sulfonohydrazide groups influence bioactivity?
Q. Advanced Structure-Activity Relationship (SAR)
- Triazole moiety : Enhances hydrogen bonding with biological targets (e.g., enzymes like CYP450), improving antimicrobial and anticancer activity .
- Sulfonohydrazide group : Increases solubility and facilitates interactions with hydrophobic pockets in proteins (e.g., carbonic anhydrase inhibitors) .
- Electron-withdrawing substituents : Nitro or chloro groups on the benzene ring enhance reactivity and target specificity .
Experimental validation : Docking studies (AutoDock Vina) and in vitro assays (MIC values for antimicrobial activity) quantify these effects .
What advanced challenges arise in scaling up synthesis, and how are they resolved?
Q. Advanced Synthesis Challenges
- Catalyst selection : Homogeneous catalysts (e.g., p-toluenesulfonic acid) reduce side reactions but require post-synthesis removal .
- Solvent effects : Ethanol minimizes byproducts but may necessitate solvent recovery systems for eco-friendly scaling .
- Yield vs. purity trade-offs : Multi-step recrystallization or preparative HPLC balances both parameters .
What methodologies are used to assess the compound’s bioactivity and mechanisms?
Q. Advanced Bioactivity Analysis
- In vitro assays :
- Antimicrobial : Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7) to measure IC₅₀ values .
- Mechanistic studies : Fluorescence quenching and molecular dynamics simulations to study enzyme inhibition (e.g., dihydrofolate reductase) .
How can computational modeling predict interactions with biological targets?
Q. Advanced Computational Approaches
- Molecular docking : AutoDock or Schrödinger Suite predicts binding affinities to receptors (e.g., EGFR kinase) .
- DFT calculations : Gaussian software optimizes geometry and evaluates electronic properties (e.g., HOMO-LUMO gaps) .
- ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .
How are contradictions between experimental and computational data resolved?
Q. Advanced Data Analysis
- Spectral discrepancies : Compare experimental NMR shifts with computed values (B3LYP/6-31G* basis set) to validate tautomeric forms .
- Bioactivity mismatches : Re-evaluate assay conditions (e.g., pH, temperature) or refine docking parameters (e.g., ligand protonation states) .
What strategies guide SAR studies for modifying substituents?
Q. Advanced SAR Design
- Substituent libraries : Synthesize analogs with halogens (Cl, F), methoxy, or nitro groups at para/meta positions .
- Bioisosteric replacement : Replace triazole with tetrazole or imidazole to assess activity retention .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using MOE software .
How stable is this compound under varying pH and temperature conditions?
Q. Advanced Stability Studies
- pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Optimal stability at pH 5–7 .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, making it suitable for high-temperature reactions .
What green chemistry approaches reduce environmental impact during synthesis?
Q. Advanced Sustainability
- Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with comparable yield .
- Waste minimization : Catalytic recycling (e.g., Amberlyst-15 resin) reduces heavy metal waste .
- Energy efficiency : Microwave-assisted synthesis cuts reaction time by 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
